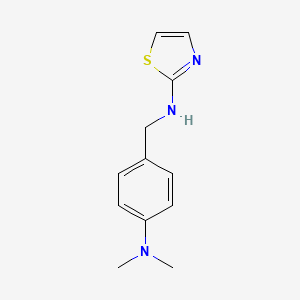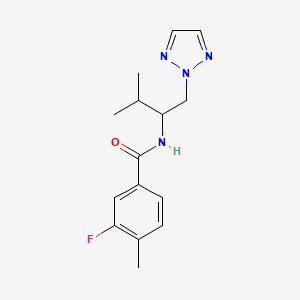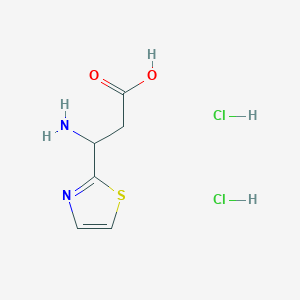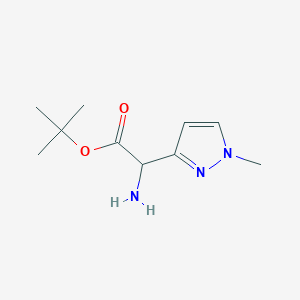
4-(3-bromophenyl)-1-methyl-1H-pyrazole
Vue d'ensemble
Description
4-(3-Bromophenyl)-1-methyl-1H-pyrazole (4-BMP) is an organic compound with a variety of uses in scientific research and laboratory experiments. It is a member of the pyrazole family, which is composed of five-membered heterocycles with two nitrogen atoms. 4-BMP has a range of properties, including a high boiling point, low solubility in water, and a low melting point. These properties make 4-BMP an ideal compound for use in a variety of scientific research applications.
Applications De Recherche Scientifique
Antifungal Activity
The compound has been synthesized and tested for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains. It shows a moderate activity with an inhibition percentage of 46% .
Antimicrobial Activity
Although the compound was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus), no significant effect was observed against these organisms .
Antitumor Activity
Pyrazoles, which include the compound , are well-known as important heterocyclic biologically active compounds, acting as antitumor agents .
Antiviral Activity
These derivatives are also known for their antiviral activities .
Anti-inflammatory Activity
They have been reported to have anti-inflammatory properties .
Anti-anxiety Activity
Pyrazoles are also known for their anti-anxiety effects .
Antioxidant Activity
Pyrazoles and their derivatives have been reported to have antioxidant activities .
Anticonvulsant Activity
Mécanisme D'action
Target of Action
The primary target of 4-(3-bromophenyl)-1-methyl-1H-pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates in organisms .
Mode of Action
The compound acts as an AchE inhibitor . By inhibiting AchE, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
The compound’s action on AchE can affect various biochemical pathways. For instance, it can influence pathways involving free radicals and reactive oxygen species (ROS) . These compounds, which cells produce through their routine metabolic pathways, can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Result of Action
The inhibition of AchE by 4-(3-bromophenyl)-1-methyl-1H-pyrazole can have several effects at the molecular and cellular levels. For instance, it can lead to an increase in acetylcholine levels, affecting nerve impulse transmission and potentially leading to behavioral changes and body movement impairment . It also appears to have a non-toxic effect, with no impact on malondialdehyde (MDA) concentrations, a common biomarker for cellular oxidative injury .
Propriétés
IUPAC Name |
4-(3-bromophenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZNEJHFOFOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-1-methyl-1H-pyrazole | |
CAS RN |
141938-40-1 | |
| Record name | 4-(3-bromophenyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)




![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)


